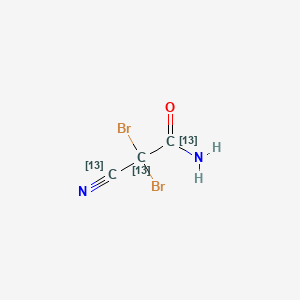
ジブロモシアノアセトアミド-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromocyanoacetamide-13C3 is a chemical compound that contains three carbon-13 isotopes. It is a labeled compound, often used in various fields of research, including medical, environmental, and industrial research. The compound is known for its stability and is commonly used in nuclear magnetic resonance (NMR) analysis as a labeling reagent . It appears as a solid, colorless, or white crystalline powder and is relatively stable at room temperature .
科学的研究の応用
Dibromocyanoacetamide-13C3 has several scientific research applications:
Chemistry: It is used as a labeling reagent in NMR analysis to study chemical reactions and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents by providing insights into molecular interactions and mechanisms.
Industry: Dibromocyanoacetamide-13C3 is used as a chemical additive to control bacterial contamination in ethanol fermentation.
準備方法
化学反応の分析
Dibromocyanoacetamide-13C3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Dibromocyanoacetamide-13C3 into different reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of Dibromocyanoacetamide-13C3 involves its interaction with specific molecular targets. The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . This multi-site effect makes it a fast-acting biocide, exerting its biocidal action immediately after application .
類似化合物との比較
Dibromocyanoacetamide-13C3 can be compared with other similar compounds, such as:
2,2-Dibromo-2-cyanoacetamide: This compound shares a similar structure but does not contain the 13C isotopes.
2,2-Dibromo-3-nitrilopropanamide: Another structurally related compound with different isotopic labeling.
The uniqueness of Dibromocyanoacetamide-13C3 lies in its 13C labeling, which makes it particularly useful for NMR analysis and other research applications that require isotopic labeling .
生物活性
Dibromocyanoacetamide-13C3, also known as 2,2-dibromo-3-nitrilopropanamide-13C3 or DBNPA-13C3, is a halogenated compound primarily used as a biocide and antimicrobial agent. Its applications span various fields, including agriculture, water treatment, and industrial processes. This article explores the biological activity of Dibromocyanoacetamide-13C3, focusing on its efficacy against microbial growth, toxicity profiles, and relevant case studies.
Dibromocyanoacetamide-13C3 is characterized by the following chemical properties:
- Molecular Formula : C₃H₃Br₂N₃O
- CAS Number : 1286131-38-1
- Molecular Weight : 314.00 g/mol
- Structure : Contains two bromine atoms and a cyanoacetamide functional group.
Dibromocyanoacetamide acts by disrupting cellular processes in microorganisms. Its mechanism includes:
- Inhibition of Enzymatic Activity : The compound interferes with key metabolic enzymes in bacteria, leading to cell death.
- Disruption of Membrane Integrity : It alters the permeability of microbial cell membranes, causing leakage of essential cellular components.
Antimicrobial Efficacy
Dibromocyanoacetamide-13C3 has demonstrated significant antimicrobial activity against various bacterial strains. Key findings include:
These studies indicate that Dibromocyanoacetamide-13C3 is effective at low concentrations, making it suitable for applications where microbial control is critical.
Case Studies
-
Ethanol Fermentation :
- Study Overview : In a controlled fermentation environment, Dibromocyanoacetamide-13C3 was used to prevent bacterial contamination that could compromise ethanol yield.
- Findings : The use of the compound resulted in a significant reduction in bacterial counts without adversely affecting yeast viability .
- Water Treatment Applications :
Toxicity Profile
The toxicity of Dibromocyanoacetamide-13C3 has been assessed in various studies:
- Acute Toxicity : Exhibits moderate toxicity to aquatic organisms; however, it is considered safe for use in controlled environments when applied according to guidelines.
特性
IUPAC Name |
2-(azanylidyne(113C)methyl)-2,2-dibromoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVKBHZENILKB-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)[13C]([13C](=O)N)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













